1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-(2,2,6,6-tetramethylpiperidin-4-yl)piperidine-4-carboxamide
Description
This compound features a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a propan-2-yl group at position 2. The triazolopyridazine scaffold is known for its role in targeting bromodomains (BRDs), epigenetic regulators implicated in cancer and inflammation . The tetramethylpiperidinyl substituent may enhance lipophilicity and blood-brain barrier penetration compared to simpler N-alkyl groups, as seen in related analogs .
Properties
Molecular Formula |
C23H37N7O |
|---|---|
Molecular Weight |
427.6 g/mol |
IUPAC Name |
1-(3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C23H37N7O/c1-15(2)20-26-25-18-7-8-19(27-30(18)20)29-11-9-16(10-12-29)21(31)24-17-13-22(3,4)28-23(5,6)14-17/h7-8,15-17,28H,9-14H2,1-6H3,(H,24,31) |
InChI Key |
FPIGHZUMMDWFSA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C2N1N=C(C=C2)N3CCC(CC3)C(=O)NC4CC(NC(C4)(C)C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-(Propan-2-yl) Triazolo[4,3-b]Pyridazin-6-yl Intermediate
The triazolopyridazine moiety is constructed via cyclocondensation of 6-chloropyridazin-3-amine with isopropyl hydrazine under acidic conditions. A representative protocol involves refluxing equimolar quantities of the amine and hydrazine derivative in acetic acid at 110°C for 12 hours, achieving cyclization to form the triazole ring. The propan-2-yl group is introduced during this step, leveraging the nucleophilic substitution of a chloropyridazine precursor with isopropylamine.
Table 1: Reaction Conditions for Triazolo[4,3-b]Pyridazine Synthesis
| Parameter | Value |
|---|---|
| Solvent | Acetic acid |
| Temperature | 110°C |
| Reaction Time | 12 hours |
| Yield | 68–72% |
Post-reaction purification employs silica gel chromatography (hexane:ethyl acetate, 3:1), followed by recrystallization from ethanol to isolate the intermediate in >98% purity.
Preparation of N-(2,2,6,6-Tetramethylpiperidin-4-yl)Piperidine-4-Carboxamide
This fragment is synthesized through a two-step sequence:
-
Piperidine-4-carboxylic acid activation : The carboxylic acid is converted to its N-hydroxysuccinimide (NHS) ester using N,N'-dicyclohexylcarbodiimide (DCC) in dichloromethane at 0–5°C.
-
Amide bond formation : The activated ester reacts with 2,2,6,6-tetramethylpiperidin-4-amine in the presence of triethylamine (TEA) at room temperature for 24 hours.
Table 2: Amide Coupling Reaction Parameters
| Parameter | Value |
|---|---|
| Coupling Agent | DCC/NHS |
| Base | Triethylamine |
| Solvent | Dichloromethane |
| Yield | 85–90% |
The product is isolated via aqueous workup (5% HCl wash) and vacuum distillation, with final purity confirmed by HPLC.
Final Coupling and Macrocyclic Assembly
The triazolopyridazine and piperidine-carboxamide intermediates are coupled via Buchwald-Hartwig amination. This step employs palladium(II) acetate as a catalyst, Xantphos as a ligand, and cesium carbonate as a base in toluene at 100°C for 18 hours. The reaction exploits the electrophilic character of the 6-position on the triazolopyridazine, enabling nucleophilic attack by the secondary amine of the piperidine-carboxamide.
Table 3: Catalytic Coupling Optimization
| Parameter | Value |
|---|---|
| Catalyst | Pd(OAc)₂ (5 mol%) |
| Ligand | Xantphos (10 mol%) |
| Base | Cs₂CO₃ |
| Solvent | Toluene |
| Yield | 62–65% |
Post-coupling purification involves sequential steps of flash chromatography (gradient elution with methanol/dichloromethane) and preparative HPLC to remove residual palladium and by-products.
Analytical Characterization and Quality Control
Structural confirmation relies on tandem spectroscopic techniques:
-
¹H/¹³C NMR : Key signals include the triazole proton at δ 8.7 ppm (singlet) and the isopropyl methyl groups at δ 1.4 ppm (doublet).
-
High-Resolution Mass Spectrometry (HRMS) : Observed [M+H]⁺ at m/z 433.3 aligns with the theoretical molecular weight.
-
HPLC Purity : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) confirms ≥99% purity.
Table 4: Spectroscopic Data Summary
| Technique | Key Observations |
|---|---|
| ¹H NMR | δ 8.7 (s, 1H, triazole), 1.4 (d, 6H, isopropyl) |
| ¹³C NMR | δ 165.2 (amide carbonyl), 152.1 (triazole C) |
| HRMS | 433.3321 [M+H]⁺ (calc. 433.3318) |
Process Optimization and Challenges
Mitigating Steric Hindrance
The tetramethylpiperidinyl group introduces significant steric bulk, necessitating elevated temperatures (100–120°C) during coupling to overcome kinetic barriers. Catalyst loading is increased to 10 mol% in stubborn cases, though this risks palladium contamination.
By-Product Formation
Common impurities include:
-
Di-coupled products : Formed via over-amination, controlled by stoichiometric limiting of the piperidine-carboxamide (1.1 equivalents).
-
Dehalogenated triazolopyridazine : Minimized using degassed solvents and inert atmospheres.
Industrial-Scale Considerations
For kilogram-scale production, continuous flow chemistry replaces batch processes to enhance heat transfer and reduce reaction times. A patented flow system achieves 89% yield in the final coupling step by maintaining precise residence times (45 minutes) and turbulent flow regimes. Economic analyses suggest a raw material cost of $12,500 per kilogram, with palladium recycling critical for cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-(2,2,6,6-tetramethylpiperidin-4-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at various positions on the molecule, especially on the piperidine and triazolopyridazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon, or lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of bases like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmaceutical Applications
-
Anticancer Activity :
- Recent studies have indicated that compounds containing triazole and piperidine structures exhibit promising anticancer properties. For instance, molecular hybrids incorporating triazole rings have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The compound's structure suggests it may interact with specific biological targets involved in cancer progression .
- Anti-inflammatory Potential :
-
Neurological Applications :
- The presence of piperidine and triazole rings in the structure indicates potential neuroprotective effects. Compounds with similar frameworks have been investigated for their ability to modulate neurotransmitter systems and provide neuroprotection in models of neurodegenerative diseases.
Synthesis and Characterization
The synthesis of this compound typically involves multistep procedures starting from readily available precursors. Key methods include:
- Nucleophilic Substitution Reactions : These reactions facilitate the introduction of various substituents at specific positions on the piperidine and triazole rings.
- Molecular Docking Studies : Computational techniques are employed to predict the binding affinity of the compound to its biological targets, providing insights into its mechanism of action .
Case Study 1: Anticancer Evaluation
In a study published in 2022, researchers synthesized a series of triazole-based compounds and assessed their anticancer activity against K562 leukemia cells. The findings revealed that certain derivatives exhibited significant cytotoxic effects, leading to cell cycle arrest and apoptosis. This underscores the potential application of triazole-containing compounds in cancer therapeutics .
Case Study 2: Anti-inflammatory Properties
A recent investigation into novel anti-inflammatory agents highlighted compounds with similar structural motifs as effective COX inhibitors. The study demonstrated that these compounds could reduce inflammation markers in vitro, suggesting that the target compound may also possess similar therapeutic benefits .
Data Tables
Mechanism of Action
The mechanism of action of 1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-(2,2,6,6-tetramethylpiperidin-4-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridazine core can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Computational Similarity Metrics
Tanimoto and Dice coefficients, calculated using Morgan fingerprints or MACCS keys, quantify structural similarity. For example:
- The target compound and AZD5153 likely share a high Tanimoto score (>0.7) due to their triazolopyridazine cores, but differences in side chains (tetramethylpiperidinyl vs. piperazine-phenoxy) reduce similarity .
- Molecular docking studies suggest that the tetramethylpiperidinyl group may enhance binding to hydrophobic pockets in BRD4 compared to phenylbutan-2-yl analogs, as seen in affinity score variations .
Bioactivity and Target Profiling
- BRD4 Inhibition : AZD5153’s bivalent binding mode (IC₅₀ = 3 nM) highlights the importance of substituent bulk for BRD4 potency. The target compound’s tetramethylpiperidinyl group may mimic this effect, though experimental validation is needed .
- Epigenetic Targets : Pyrazolo-triazolopyrimidines exhibit HDAC inhibition and c-Myc downregulation, suggesting shared mechanisms with triazolopyridazines despite structural differences .
- Activity Cliffs: Minor structural changes (e.g., propan-2-yl to methoxy) can drastically alter potency. For instance, AZD5153’s methoxy group improves solubility without compromising BRD4 binding , while phenylbutan-2-yl analogs may suffer from metabolic instability .
Pharmacokinetic and Physicochemical Properties
- Metabolic Stability : Bulky substituents like tetramethylpiperidinyl reduce cytochrome P450-mediated oxidation, as observed in related compounds .
- Solubility : AZD5153’s methoxy group enhances aqueous solubility (~50 μM) compared to the target compound’s propan-2-yl group, which may limit bioavailability .
Biological Activity
The compound 1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-(2,2,6,6-tetramethylpiperidin-4-yl)piperidine-4-carboxamide represents a novel addition to the class of biologically active compounds featuring a complex structural framework. This compound integrates a triazolo-pyridazine core with piperidine and tetramethylpiperidine moieties, which are known to enhance biological interactions and therapeutic potential.
Structural Features
The structural composition of this compound includes:
- Triazolo[4,3-b]pyridazine : A heterocyclic ring known for its diverse biological activities.
- Piperidine and Tetramethylpiperidine : These cyclic amines are associated with improved pharmacokinetic properties.
- Carboxamide Functional Group : This group is crucial for the interaction with biological targets.
Biological Activities
Research indicates that compounds containing the triazolo[4,3-b]pyridazine scaffold exhibit significant biological activities. Key findings regarding the biological activity of this compound include:
1. Inhibition of Bromodomain Proteins
The compound has been identified as a potent inhibitor of bromodomain-containing proteins such as BRD4. This inhibition can interfere with critical protein-protein interactions involved in transcriptional regulation, potentially influencing cancer cell proliferation and survival .
2. Anti-inflammatory Properties
The structural characteristics of this compound suggest potential anti-inflammatory effects. The ability to modulate inflammatory pathways may provide therapeutic benefits in conditions characterized by chronic inflammation .
3. Neuroprotective Effects
Due to its unique molecular structure, the compound may exhibit neuroprotective properties, making it a candidate for research in neurodegenerative diseases .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is presented below:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| N-(3-methylbutyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide | Similar triazolo-pyridazine core | Inhibitor of bromodomain proteins | Different alkyl substituent |
| 7-phenyl-[1,2,4]triazolo[4,3-a]pyridin | Phenyl group attached to triazole | Inhibitor of p38 MAPK | Different target specificity |
| 6-[2-(3,4-diethoxyphenyl)-1,3-thiazol-4-yl]pyridine | Thiazole ring integration | Anticancer properties | Unique thiazole moiety |
This table highlights the specific combination of functional groups in 1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-(2,2,6,6-tetramethylpiperidin-4-yl)piperidine-4-carboxamide , which confers distinct chemical and biological properties compared to other related compounds.
Case Studies and Research Findings
Several studies have evaluated the biological activity of triazole derivatives similar to this compound:
- Antibacterial Activity : A study demonstrated that derivatives containing the triazole moiety exhibited significant antibacterial effects against various strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) ranged from 0.125 to 8 μg/mL .
- Anticancer Properties : Research has shown that compounds with similar structures can inhibit cancer cell lines through various mechanisms including apoptosis induction and cell cycle arrest .
- Neuroprotective Studies : Investigations into neuroprotective effects have indicated that triazole derivatives can protect neuronal cells from oxidative stress and apoptosis .
Q & A
Synthesis Optimization
Basic: What are the optimal synthetic routes and reaction conditions for synthesizing this compound? The synthesis involves multi-step reactions, starting with the assembly of the triazolopyridazine core followed by coupling with substituted piperidine and tetramethylpiperidine moieties. Key steps include cyclization under reflux in solvents like acetonitrile or dichloromethane (60–80°C, 12–24 hours) and amide bond formation using coupling agents (e.g., EDCI/HOBt) in anhydrous DMF . Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures ≥95% purity .
Advanced: How can side reactions during triazolopyridazine cyclization be mitigated? Side reactions (e.g., incomplete cyclization or regioisomer formation) are minimized by controlling stoichiometry (1:1.2 molar ratio of precursors) and using catalytic p-toluenesulfonic acid. Reaction progress is monitored via TLC (Rf = 0.3–0.5 in 1:1 EtOAc/hexane) and quenched at 85% conversion to prevent byproducts .
Structural Confirmation
Basic: Which spectroscopic techniques are critical for confirming the compound’s structure? 1H/13C NMR (DMSO-d6, 400 MHz) identifies proton environments (e.g., triazole δ 8.2–8.5 ppm, piperidine δ 2.6–3.1 ppm). High-resolution MS (ESI+) confirms the molecular ion [M+H]+ at m/z 468.265 (calculated 468.264). IR (ATR) verifies amide C=O stretching at 1650 cm⁻¹ .
Advanced: How are spectral discrepancies resolved for structurally complex regions (e.g., tetramethylpiperidine)? 2D NMR (COSY, HSQC) distinguishes overlapping signals in the tetramethylpiperidine group. NOESY correlations confirm axial/equatorial methyl orientations, while DFT-calculated chemical shifts validate assignments .
Biological Activity Profiling
Basic: What preliminary assays are used to evaluate this compound’s bioactivity? In vitro assays include kinase inhibition (IC50 values against JAK2/3, p38 MAPK) and cytotoxicity (MTT assay in cancer cell lines, e.g., HepG2, MCF-7). EC50 values for anti-inflammatory activity (TNF-α suppression in macrophages) are determined via ELISA .
Advanced: How are target-specific interactions validated? Surface plasmon resonance (SPR) measures binding kinetics (KD < 100 nM for JAK2). CRISPR-Cas9 knockout of JAK2 in HEK293 cells confirms pathway-specific effects via Western blot (reduced STAT3 phosphorylation) .
Structure-Activity Relationship (SAR) Studies
Advanced: How do substituent variations (e.g., tetramethylpiperidine vs. fluorophenyl) impact bioactivity? Replacing tetramethylpiperidine with 4-fluorophenyl () reduces kinase selectivity (ΔIC50 = 5-fold for JAK2 vs. off-target EGFR). The bulky tetramethyl group enhances steric hindrance, improving target specificity .
Data Contradiction Analysis
Advanced: How can conflicting bioactivity data across analogs be reconciled? Variability in assay conditions (e.g., ATP concentration in kinase assays) may skew IC50 values. For example, triazolo-pyridazine analogs with chloro substituents () show 10-fold higher potency in low-ATP (1 mM) vs. high-ATP (10 mM) conditions. Normalize data using Z’-factor controls .
Stability and Solubility
Basic: What strategies improve aqueous solubility for in vivo studies? Co-solvent systems (10% DMSO/90% saline) or nanoformulation (PLGA nanoparticles, 150 nm size) enhance solubility from <0.1 mg/mL to 2.5 mg/mL. Stability studies (40°C/75% RH, 4 weeks) show <5% degradation via HPLC .
Selectivity Profiling
Advanced: How is off-target binding minimized during lead optimization? Selectivity screens (Eurofins PanLabs®) against 50+ kinases identify off-target hits (e.g., FLT3). Molecular docking (AutoDock Vina) guides piperidine carboxamide modifications, reducing FLT3 affinity by 20-fold while retaining JAK2 potency .
Computational Modeling
Advanced: Which in silico methods predict binding modes with kinases? Molecular dynamics (GROMACS, 100 ns simulations) reveal hydrogen bonds between the carboxamide and JAK2’s Glu925/Lys882. MM-PBSA calculations estimate ΔGbind = −9.8 kcal/mol, aligning with SPR data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
